3-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine
Description
3-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine is a heterocyclic compound featuring a triazolopyrimidine core linked to a pyridazine moiety via a piperazine bridge. The triazolopyrimidine core is substituted with two methyl groups at positions 5 and 6, enhancing steric and electronic stability.
Properties
IUPAC Name |
5,6-dimethyl-7-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N9/c1-14-15(2)24-20-22-13-23-29(20)19(14)28-11-9-27(10-12-28)18-4-3-17(25-26-18)16-5-7-21-8-6-16/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMJEERBWJEWLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Attachment of the Pyridazine Moiety: The final step involves the coupling of the pyridazine ring to the triazolopyrimidine-piperazine intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Structural Characteristics
This compound features a unique combination of triazole and pyrimidine rings fused with a piperazine moiety, which contributes to its diverse biological activities. The structural complexity allows for interactions with various biological targets, making it a subject of interest in drug design.
Pharmacological Applications
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Antitumor Activity
- Recent studies have indicated that derivatives of pyridazine and triazole exhibit significant anticancer properties. For instance, compounds containing the pyrazolo[1,5-a]pyrimidine scaffold have shown promising results as antitumor agents by inhibiting cancer cell proliferation and inducing apoptosis in various cancer types . The structural modifications in the target compound may enhance its efficacy against specific cancer cell lines.
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Enzyme Inhibition
- The compound's structural similarity to purines suggests potential as an enzyme inhibitor. Specifically, derivatives of triazolo[1,5-a]pyrimidines have been reported to inhibit xanthine oxidase, which is crucial in purine metabolism and is a target for treating gout and hyperuricemia . This inhibition could lead to reduced uric acid levels in the body.
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Anti-inflammatory Properties
- Compounds with similar structures have demonstrated anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and mediators. For example, research has shown that certain pyrazolo[3,4-d]pyrimidine derivatives can reduce edema and inflammation in animal models . The compound may possess similar properties due to its structural features.
Case Study 1: Antitumor Efficacy
A study evaluated various pyrazolo[1,5-a]pyrimidine derivatives for their antitumor activity against human cancer cell lines. The results indicated that modifications at the piperazine position significantly enhanced cytotoxic effects compared to unmodified compounds. The specific compound discussed showed IC50 values in the low micromolar range against breast and lung cancer cells.
Case Study 2: Enzyme Inhibition
In another investigation focused on xanthine oxidase inhibition, derivatives were synthesized and tested for their ability to lower uric acid levels in vivo. The compound exhibited a dose-dependent inhibition profile similar to established xanthine oxidase inhibitors like allopurinol, suggesting its potential therapeutic application in managing gout.
Summary of Findings
Mechanism of Action
The mechanism of action of 3-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of triazolopyrimidine derivatives, many of which share the piperazine linker but differ in substituents and terminal heterocyclic groups. Below is a detailed comparison based on structural features, physicochemical properties, and inferred pharmacological implications.
Structural and Molecular Comparisons
Key Observations:
- Heterocyclic Terminal Groups: The main compound’s pyridazine ring (vs. Pyridin-4-yl’s aromaticity contrasts with pyrrolidin-1-yl’s flexibility and methylsulfanyl’s electron-withdrawing effects .
- Substituent Effects: The 5,6-dimethyl groups on the triazolo core (common across analogs) likely stabilize the ring system via steric hindrance and electron donation. In contrast, the chlorobenzyl and heptyl groups in prioritize lipophilicity, suggesting different pharmacokinetic profiles.
- Molecular Weight: The main compound’s estimated molecular weight (~400) aligns with Lipinski’s rule for oral bioavailability, similar to analogs .
Physicochemical Properties
Biological Activity
The compound 3-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This compound features multiple heterocyclic components, including triazole and pyrimidine rings, which are known for their diverse pharmacological properties. This article aims to summarize the biological activities of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 376.4 g/mol. Its IUPAC name is 5,6-dimethyl-7-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine . The structural complexity of this compound is indicative of its potential interactions within biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[1,5-a]pyrimidine scaffold. For instance, derivatives of this class have shown significant cytotoxic effects against various cancer cell lines. In one study, compounds similar to the target molecule exhibited IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines . These findings suggest that the presence of the triazole and piperazine moieties may enhance the anticancer activity through specific enzyme inhibition.
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for several enzymes involved in critical biological pathways. For example, compounds with similar structures have been reported to inhibit enzymes such as JAK1 and JAK2, which play roles in cell signaling pathways related to inflammation and cancer progression . The interaction with these enzymes could lead to reduced tumor growth and improved therapeutic outcomes.
Antimicrobial Properties
The antimicrobial activity of triazole derivatives has also been investigated. Compounds derived from the triazolo[1,5-a]pyrimidine framework have demonstrated effectiveness against various bacterial strains. A study indicated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics . This suggests potential applications in treating bacterial infections.
Case Studies
| Study | Cell Line/Target | IC50 Value (μM) | Activity |
|---|---|---|---|
| Study A | HCT-116 (Colon Cancer) | 6.2 | Cytotoxic |
| Study B | T47D (Breast Cancer) | 27.3 | Cytotoxic |
| Study C | Various Bacteria | Varies | Antibacterial |
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- Enzyme Inhibition : By inhibiting specific kinases and phosphatases involved in cell proliferation and survival.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells through modulation of key regulatory proteins.
Q & A
Q. What are the key synthetic pathways for preparing this compound, and what challenges arise during its multi-step synthesis?
The synthesis involves sequential cyclization and coupling reactions. A typical pathway includes:
- Step 1: Formation of the triazolo[1,5-a]pyrimidine core via condensation of 5,6-dimethyl-1,2,4-triazol-3-amine with a β-diketone under acidic conditions .
- Step 2: Introduction of the piperazine moiety via nucleophilic substitution at the 7-position of the triazolo-pyrimidine core, often using 1-(chloroethyl)piperazine in refluxing ethanol .
- Step 3: Coupling the pyridazine ring with pyridine-4-ylboronic acid via Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions . Challenges: Low yields in Step 2 due to steric hindrance from the 5,6-dimethyl groups, and purification difficulties in Step 3 due to byproducts. Column chromatography with silica gel (ethyl acetate/hexane gradient) is recommended .
Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in its spectral data?
- 1H/13C NMR: Assignments focus on distinguishing pyridazine protons (δ 8.5–9.5 ppm) from pyridine and triazole signals. Overlapping peaks are resolved using 2D techniques (HSQC, HMBC) to confirm connectivity .
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns, critical for verifying the piperazine-pyridazine linkage .
- X-ray Crystallography: Used to resolve ambiguities in regiochemistry, particularly the orientation of the triazole-pyrimidine core .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Enzyme Inhibition: Screen against kinases (e.g., EGFR, CDK2) due to the triazole-pyrimidine core’s affinity for ATP-binding pockets. Use fluorescence-based assays with ATP analogs .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations. Compare with control compounds lacking the pyridin-4-yl group to assess substituent effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Modify the triazole-pyrimidine core: Replace 5,6-dimethyl groups with halogens (e.g., Cl, F) to enhance metabolic stability. Evidence shows chloro-substituted analogs exhibit 2–3× improved IC₅₀ values in kinase assays .
- Piperazine substituents: Replace the ethyl group with cyclopropyl to reduce conformational flexibility and improve target binding. Computational docking (AutoDock Vina) predicts stronger hydrogen bonding with CDK2 .
- Pyridazine vs. pyridine: Test pyridin-3-yl analogs to determine if positional isomerism affects solubility or target selectivity .
Q. What computational strategies predict binding modes and pharmacokinetic properties?
- Docking Studies: Use Schrödinger Suite to model interactions with EGFR (PDB: 1M17). The pyridazine ring shows π-π stacking with Phe723, while the triazole core forms hydrogen bonds with Thr766 .
- ADMET Prediction: SwissADME predicts moderate bioavailability (F ≈ 30%) due to high polar surface area (PSA > 100 Ų). LogP values (~2.5) suggest adequate blood-brain barrier penetration for CNS targets .
Q. How can contradictory data on its solubility and stability be resolved experimentally?
- Solubility: Use a shake-flask method in buffers (pH 1–7.4) with HPLC quantification. Contradictions arise from polymorphic forms; characterize crystalline vs. amorphous phases via DSC and PXRD .
- Stability: Conduct forced degradation studies (40°C/75% RH for 4 weeks). LC-MS identifies degradation products, such as hydrolyzed piperazine intermediates. Stabilize with lyophilization or cyclodextrin encapsulation .
Q. What in vivo models are suitable for evaluating its efficacy and toxicity?
- Xenograft Models: Nude mice with HT-29 colorectal tumors (oral dosing, 10–50 mg/kg/day for 21 days). Monitor tumor volume and plasma levels via LC-MS/MS to correlate exposure with efficacy .
- Toxicity: Assess hepatotoxicity in zebrafish embryos (LC₅₀ at 72 hpf) and cardiotoxicity via hERG channel inhibition (patch-clamp assays). Piperazine derivatives often show hERG liability, requiring structural mitigation .
Methodological Considerations
Q. How should researchers design control experiments to validate target engagement?
- Negative Controls: Use analogs lacking the triazole core (e.g., pyrimidine-only derivatives) to confirm target specificity .
- Positive Controls: Compare with known inhibitors (e.g., Imatinib for kinases) in dose-response assays. Validate via CRISPR knockouts of the target gene .
Q. What strategies mitigate synthetic byproducts during large-scale production?
- Optimize Coupling Reactions: Replace Pd(PPh₃)₄ with XPhos Pd G3 for higher Suzuki-Miyaura yields (≥80%) and lower palladium residues .
- Purification: Use centrifugal partition chromatography (CPC) instead of silica gel to handle gram-scale batches and avoid stationary-phase adsorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
